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Introduction

Ubiquitin-specific protease 28 (USP28) is a deubiquitinase (DUB) that has emerged as a

significant target in drug development, particularly in oncology. USP28 plays a critical role in

regulating the stability of several key oncoproteins, including c-MYC, and is involved in the DNA

damage response (DDR) pathway.[1][2] Its aberrant expression is linked to various cancers,

making it an attractive therapeutic target.[1] Lentiviral-mediated short hairpin RNA (shRNA) is a

powerful and widely used technique for achieving stable, long-term gene silencing in a variety

of cell types, including primary and non-dividing cells.[3][4] This document provides detailed

protocols for the knockdown of USP28 using a lentiviral shRNA approach, methods for

validation, and an overview of its key signaling pathways.

Key Signaling Pathways Involving USP28
USP28 is a central regulator in multiple cellular signaling cascades, primarily through its

function of removing ubiquitin from substrate proteins, thereby saving them from proteasomal

degradation.

1. Regulation of c-MYC Stability: USP28 is a key stabilizer of the oncoprotein c-MYC. It

counteracts the action of the E3 ubiquitin ligase FBXW7, which targets c-MYC for degradation.

[5] By deubiquitinating c-MYC, USP28 enhances its stability and promotes cell proliferation.

This makes the USP28/c-MYC axis a critical pathway in many cancers.[2]
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Caption: USP28 counteracts FBXW7-mediated ubiquitination to stabilize c-MYC.

2. DNA Damage Response (DDR): USP28 is also a crucial component of the DNA damage

response. Following DNA damage, USP28 is phosphorylated and activated by ATM kinase.[5] It

then stabilizes key DDR proteins such as 53BP1 and Claspin, facilitating cell cycle checkpoint

control and DNA repair.[1][5]
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Caption: USP28 is activated by ATM to stabilize DDR proteins for cell cycle control.

Experimental Protocols
This section provides a comprehensive workflow for USP28 knockdown, from lentivirus

production to validation.
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Lentiviral shRNA Knockdown Workflow
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Caption: Workflow for lentiviral-mediated knockdown of USP28.

Protocol 1: Lentivirus Production in HEK293T Cells

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b15141407?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol describes the generation of high-titer lentiviral particles using HEK293T cells.[6]

[7]

Materials:

HEK293T cells

DMEM with 10% FBS

Lentiviral vector with USP28 shRNA (pLKO.1 backbone is common)

Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G for 2nd generation; or equivalent

3rd generation plasmids)

Transfection reagent (e.g., PEI, FuGENE 6, or Calcium Phosphate)[6][8]

Serum-free medium (e.g., Opti-MEM)

0.45 µm syringe filter

Ultracentrifuge (optional, for concentration)

Procedure:

Cell Seeding: 24 hours before transfection, seed HEK293T cells in a 10 cm dish so they

reach 70-80% confluency on the day of transfection.[7]

DNA Preparation: In a sterile tube, prepare the DNA mixture. For a 10 cm dish, use:

10 µg of pLKO.1-shUSP28 plasmid

7.5 µg of psPAX2 packaging plasmid

2.5 µg of pMD2.G envelope plasmid

Transfection:

Dilute the DNA mixture in 500 µL of serum-free medium.
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In a separate tube, dilute the transfection reagent according to the manufacturer's protocol

in 500 µL of serum-free medium.

Combine the DNA and transfection reagent solutions, mix gently, and incubate at room

temperature for 15-20 minutes.[6]

Add the transfection complex dropwise to the HEK293T cells. Gently swirl the plate to

distribute.

Incubation: Incubate the cells at 37°C in a CO2 incubator. After 4-6 hours, replace the

medium with fresh, pre-warmed DMEM with 10% FBS to remove the transfection reagent.[8]

Virus Harvest:

At 48 hours post-transfection, collect the supernatant containing the viral particles into a

sterile 50 mL conical tube.[6]

Add fresh media to the cells and return them to the incubator.

At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour

collection.

Filtration: Centrifuge the collected supernatant at 500 x g for 5 minutes to pellet cell debris.

[8] Filter the supernatant through a 0.45 µm syringe filter to remove any remaining cells.[6]

The filtered supernatant can be used directly or concentrated.

(Optional) Concentration: For higher titers, concentrate the virus by ultracentrifugation (e.g.,

at 25,000 rpm for 90 minutes) and resuspend the viral pellet in a small volume of PBS or

serum-free medium.

Aliquoting and Storage: Aliquot the virus and store at -80°C. Avoid repeated freeze-thaw

cycles.

Protocol 2: Lentiviral Transduction of Target Cells
Materials:

Target cells (e.g., MDA-MB-231, A431, H1975)
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Complete growth medium for target cells

Lentiviral particles (from Protocol 1)

Polybrene (hexadimethrine bromide)

Puromycin (if the lentiviral vector contains a puromycin resistance gene)

Procedure:

Cell Seeding: Seed target cells in a 6-well plate such that they are 50-60% confluent on the

day of transduction.

Transduction:

Prepare transduction medium by adding Polybrene to the complete growth medium at a

final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency by

neutralizing charge repulsion.

Remove the old medium from the cells and add 1-2 mL of the transduction medium.

Add the desired amount of lentiviral supernatant (Multiplicity of Infection, MOI, should be

optimized for each cell line). Start with a range of dilutions.

Incubate the cells at 37°C for 24 hours.

Medium Change: After 24 hours, remove the virus-containing medium and replace it with

fresh complete growth medium.

Selection of Transduced Cells:

48 hours post-transduction, begin selection by adding puromycin to the medium. The

optimal concentration of puromycin must be determined beforehand by generating a kill

curve for the specific target cell line.

Replace the medium with fresh puromycin-containing medium every 2-3 days until non-

transduced control cells are all dead.
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Expand the surviving pool of stably transduced cells for subsequent experiments.

Protocol 3: Validation of USP28 Knockdown
A. Quantitative PCR (qPCR) for mRNA Level Analysis

RNA Extraction: Extract total RNA from both the USP28 knockdown cells and control

(scrambled shRNA) cells using a commercial kit (e.g., TRIzol or RNeasy Kit).

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix with primers

specific for USP28 and a housekeeping gene (e.g., GAPDH, ACTB).

Analysis: Calculate the relative expression of USP28 mRNA using the ΔΔCt method,

normalizing to the housekeeping gene and comparing to the scrambled shRNA control.

B. Western Blot for Protein Level Analysis

Protein Lysate Preparation: Lyse the USP28 knockdown and control cells in RIPA buffer

supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with a primary antibody against USP28 overnight at 4°C.

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the signal using an ECL substrate.
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Analysis: Re-probe the blot with an antibody for a loading control (e.g., α-tubulin, β-actin, or

GAPDH) to ensure equal protein loading.[9] Quantify band intensities to determine the

percentage of knockdown.

Data Presentation
Table 1: Validated shRNA Sequences for USP28
Knockdown

Target Gene shRNA ID
Target Sequence
(5' -> 3')

Source

Human USP28 shUSP28-1
GCACAGAAGTTCGT

TGTCATA
[10]

Human USP28 shUSP28-2
GACTGAAGATCATC

CATTAAT
[10]

Control Scrambled
TTCTCCGAACGTGT

CACGT
[10]

Table 2: Expected Phenotypic and Molecular Effects of
USP28 Knockdown
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Cell Line / Model
Effect of USP28
Knockdown

Validation Method Reference

Lung Squamous Cell

Carcinoma (LSCC)

Decreased protein

levels of c-MYC, c-

JUN, and Δp63.

Western Blot [2]

Non-Small Cell Lung

Cancer (NSCLC)

Increased apoptosis

and DNA damage (γ-

H2AX foci).

Western Blot,

Immunofluorescence
[11]

Triple-Negative Breast

Cancer (TNBC)

Reduced stability of

RECQL5 helicase;

S/G2 cell cycle arrest.

Western Blot, Cell

Cycle Analysis
[10]

Various Cancer Cells
Sensitization to

cisplatin treatment.
Cell Viability Assays [12]

Hepatocellular

Carcinoma (HCC)

Reduced proliferative

and invasive abilities.

Proliferation &

Invasion Assays
[13][14]

Breast and Liver

Cancer Models

Downregulation of

HIF-1α, c-Myc, c-Jun,

and Notch1 protein

levels.

Western Blot [9]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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